molecular formula C10H8N2O2 B3356976 1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione CAS No. 6970-35-0

1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione

Cat. No. B3356976
CAS RN: 6970-35-0
M. Wt: 188.18 g/mol
InChI Key: HHZAECLKJPABDN-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione” is a chemical compound with the molecular formula C10H8N2O2 . It is a derivative of pyrrole-2,5-dione, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrole-2,5-dione derivatives, such as “1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione”, can be achieved through various methods. One approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . Another method involves the use of copper-assisted cycloisomerization of alkynyl imines .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione” is characterized by a pyrrole-2,5-dione ring attached to a pyridin-3-ylmethyl group . The pyrrole ring is a five-membered nitrogen heterocycle, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrole-2,5-dione derivatives, including “1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione”, can undergo various chemical reactions. For instance, they can participate in ring-closing metathesis reactions followed by in situ oxidative aromatization .

Future Directions

Pyrrole-2,5-dione derivatives, including “1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione”, have potential applications in the treatment of various human diseases due to their wide range of pharmacological properties . Future research could focus on exploring these properties further and developing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(pyridin-3-ylmethyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-3-4-10(14)12(9)7-8-2-1-5-11-6-8/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZAECLKJPABDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286693
Record name 1-(pyridin-3-ylmethyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylmethyl)pyrrole-2,5-dione

CAS RN

6970-35-0
Record name MLS002608788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(pyridin-3-ylmethyl)pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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